3'-Chloro-5'-fluoro-4'-methoxyacetophenone
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Overview
Description
3’-Chloro-5’-fluoro-4’-methoxyacetophenone: is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is characterized by the presence of chloro, fluoro, and methoxy substituents on the acetophenone core structure. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Chloro-5’-fluoro-4’-methoxyacetophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 3-chloro-5-fluoro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of 3’-chloro-5’-fluoro-4’-methoxyacetophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions. For example, the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like or .
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents such as or .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 3’-chloro-5’-fluoro-4’-hydroxyacetophenone.
Reduction: Formation of 3’-chloro-5’-fluoro-4’-methoxyphenylethanol.
Scientific Research Applications
3’-Chloro-5’-fluoro-4’-methoxyacetophenone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3’-chloro-5’-fluoro-4’-methoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methoxy) on the aromatic ring can influence its binding affinity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3’-Chloro-4’-methoxyacetophenone
- 3’-Fluoro-4’-methoxyacetophenone
- 4’-Methoxyacetophenone
Comparison:
- 3’-Chloro-5’-fluoro-4’-methoxyacetophenone is unique due to the presence of both chloro and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to compounds with only one of these substituents.
- 3’-Chloro-4’-methoxyacetophenone lacks the fluoro group, which may result in different reactivity and binding properties.
- 3’-Fluoro-4’-methoxyacetophenone lacks the chloro group, which can affect its electron distribution and interaction with molecular targets.
- 4’-Methoxyacetophenone lacks both chloro and fluoro groups, making it less reactive in certain substitution reactions .
Properties
IUPAC Name |
1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCXQQIBNFBRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396890 |
Source
|
Record name | 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-19-4 |
Source
|
Record name | 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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